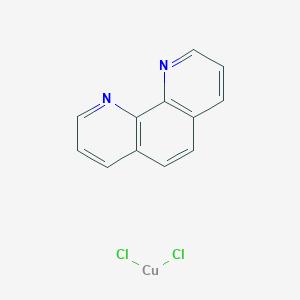

(1,10-Phenanthroline)copper(II) Dichloride

説明

特性

CAS番号 |

14783-09-6 |

|---|---|

分子式 |

C12H8Cl2CuN2 |

分子量 |

314.65 g/mol |

IUPAC名 |

copper;1,10-phenanthroline;dichloride |

InChI |

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChIキー |

PHECBGBJCLDCMF-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl |

ピクトグラム |

Corrosive; Acute Toxic; Irritant |

同義語 |

(1,10-Phenanthroline)copper(II) Dichloride |

製品の起源 |

United States |

Foundational & Exploratory

(1,10-Phenanthroline)copper(II) Dichloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dichloro(1,10-phenanthroline)copper(II)

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the coordination complex Dichloro(1,10-phenanthroline)copper(II), often denoted as [Cu(phen)Cl₂]. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the potent biological activities exhibited by copper-phenanthroline scaffolds, including anticancer and antimicrobial properties.[1][2] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale for each step in the synthesis and subsequent analytical validation. We present a field-proven synthesis protocol, detail the expected outcomes from a suite of characterization techniques, and discuss the molecular basis for its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this important metallodrug candidate.

Introduction: The Scientific Rationale for Copper-Phenanthroline Complexes

The field of metallodrugs has expanded significantly beyond platinum-based therapies, with copper complexes emerging as highly promising candidates.[3] Copper is an essential trace element in human biology, acting as a critical cofactor for enzymes involved in energy production, oxidative stress mitigation, and cellular metabolism.[1] However, dysregulation of copper homeostasis is linked to various pathological conditions, including cancer, where elevated copper levels in tumor tissues are often observed.[1] This creates a therapeutic window: copper complexes can leverage these biological pathways to induce selective cytotoxicity in cancer cells.

The 1,10-phenanthroline (phen) ligand is a robust, planar, and bidentate chelator that forms highly stable complexes with copper(II) ions.[4] Its rigid structure and extensive π-system are crucial for its mechanism of action, which often involves intercalation with DNA and the generation of reactive oxygen species (ROS) through redox cycling of the copper center.[5] The [Cu(phen)Cl₂] complex represents a foundational structure in this class. Its synthesis is straightforward, yet its characterization requires a multi-faceted analytical approach to confirm its structure, purity, and properties. This guide provides the necessary framework for its successful preparation and validation.

Synthesis of [Cu(phen)Cl₂]: A Self-Validating Protocol

The synthesis of [Cu(phen)Cl₂] is a classic example of coordination chemistry, involving the reaction of a copper(II) salt with the 1,10-phenanthroline ligand. The choice of solvent and reaction conditions is critical for achieving a high-purity product.

Principle of the Reaction

The reaction proceeds via the displacement of water molecules from the coordination sphere of the hydrated copper(II) chloride by the two nitrogen atoms of the 1,10-phenanthroline ligand. Ethanol is an ideal solvent as it readily dissolves both the copper salt and the organic ligand, while the resulting complex has lower solubility, facilitating its precipitation and isolation upon formation. The 1:1 molar ratio of reactants is crucial for selectively forming the mono-phenanthroline complex rather than bis- or tris-ligated species.

Experimental Protocol: Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution until the salt is fully dissolved, which should result in a light blue or green solution.

-

In a separate beaker, dissolve 1.0 mmol of 1,10-phenanthroline monohydrate in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

-

Reaction:

-

Slowly add the ethanolic solution of 1,10-phenanthroline to the stirring solution of copper(II) chloride at room temperature.

-

An immediate color change and the formation of a precipitate should be observed.

-

-

Isolation and Purification:

-

Stir the reaction mixture vigorously for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with small portions of cold absolute ethanol, followed by diethyl ether. This removes any unreacted starting materials and residual solvent.

-

Dry the final product, a fine blue or green powder, under vacuum or in a desiccator.

-

Visualization of the Synthesis Workflow

Sources

An In-Depth Technical Guide to Dichloro(1,10-phenanthroline)copper(II): Synthesis, Characterization, and Biological Evaluation

Abstract

This technical guide provides a comprehensive overview of the coordination complex Dichloro(1,10-phenanthroline)copper(II), often abbreviated as [Cu(phen)Cl₂]. With a molecular weight of 314.66 g/mol , this compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, for its potent anticancer activities. This document details the synthesis, physicochemical characterization, and biological evaluation of [Cu(phen)Cl₂], offering field-proven insights and step-by-step protocols for researchers. The narrative emphasizes the causality behind experimental choices and provides a framework for self-validating protocols. The underlying mechanisms of its cytotoxic action, including the generation of reactive oxygen species (ROS), interaction with DNA, and inhibition of the proteasome pathway, are also elucidated.

Introduction: The Rationale for Copper-Based Therapeutics

The serendipitous discovery of cisplatin's anticancer properties paved the way for metal-based drugs in oncology. However, the challenges of platinum-based therapies, such as severe side effects and acquired resistance, have fueled the exploration of alternative metal complexes. Copper, an essential endogenous trace element, has emerged as a promising candidate. It is a critical cofactor for numerous enzymes and is implicated in various physiological processes, including ROS production. Notably, elevated copper levels have been observed in the serum and tissues of various human cancers, suggesting a potential vulnerability that can be exploited for therapeutic intervention.[1]

Two primary strategies have been pursued in the development of copper-based anticancer drugs: the sequestration of excess copper ions and the synthesis of copper complexes that induce cell death.[1] The latter approach, which is the focus of this guide, leverages the inherent redox activity of copper to design complexes that can catalytically generate cytotoxic ROS, interact with vital biomolecules like DNA, and disrupt cellular homeostasis, ultimately leading to apoptosis. The 1,10-phenanthroline (phen) ligand, a rigid and planar aromatic diimine, is an excellent chelator for copper(II) ions, forming stable and redox-active complexes. The resulting [Cu(phen)Cl₂] complex has demonstrated significant potential as an anticancer agent, and this guide aims to provide a detailed exposition of its properties and applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of [Cu(phen)Cl₂] is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂CuN₂ | |

| Molecular Weight | 314.66 g/mol | , |

| CAS Number | 14783-09-6 | |

| Appearance | Green powder | |

| Melting Point | 295 °C | |

| Solubility | Partially miscible in water |

Synthesis of Dichloro(1,10-phenanthroline)copper(II)

The synthesis of [Cu(phen)Cl₂] is a relatively straightforward procedure involving the reaction of a copper(II) salt with 1,10-phenanthroline in a suitable solvent. The following protocol is adapted from established methods for the synthesis of related copper-phenanthroline complexes.[2]

Experimental Protocol: Synthesis

-

Dissolution of Reactants:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 20 mL of methanol with stirring.

-

In a separate beaker, dissolve 1.0 mmol of 1,10-phenanthroline monohydrate in 20 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

-

Reaction:

-

Slowly add the 1,10-phenanthroline solution to the stirring solution of copper(II) chloride.

-

A green precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the green precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

-

Further wash the product with diethyl ether to facilitate drying.

-

Dry the final product under vacuum or in a desiccator over anhydrous calcium chloride.

-

Causality of Experimental Choices:

-

Solvent: Methanol is chosen for its ability to dissolve both the copper salt and the phenanthroline ligand, facilitating a homogeneous reaction.

-

Stirring: Continuous stirring ensures thorough mixing of the reactants, promoting a complete and efficient reaction.

-

Washing: The washing steps are crucial for removing impurities. Cold methanol is used to minimize the loss of the product, which may have slight solubility in hot methanol. Diethyl ether is a volatile solvent that helps in the rapid drying of the final product.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination of the 1,10-phenanthroline ligand to the copper(II) ion.

Experimental Protocol: FTIR Analysis

-

Prepare a KBr pellet of the synthesized [Cu(phen)Cl₂] complex.

-

Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Compare the spectrum of the complex with that of the free 1,10-phenanthroline ligand.

Expected Spectral Features:

-

C=N and C=C Stretching Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds in the phenanthroline ring, typically observed around 1500-1650 cm⁻¹, are expected to shift to higher frequencies upon coordination to the copper ion. This shift is indicative of the electronic changes in the ligand upon complexation.

-

Cu-N Stretching Vibration: A new band, absent in the free ligand spectrum, should appear in the low-frequency region (typically 400-500 cm⁻¹), which can be attributed to the Cu-N stretching vibration, providing direct evidence of coordination.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the complex and can be used to confirm its formation.

Experimental Protocol: UV-Vis Analysis

-

Prepare a dilute solution of [Cu(phen)Cl₂] in a suitable solvent (e.g., DMSO or a methanol-water mixture).

-

Record the UV-Vis absorption spectrum over a range of 200-800 nm.

Expected Spectral Features:

-

Intra-ligand π→π* Transitions: Intense absorption bands in the UV region (around 250-350 nm) are attributed to the π→π* electronic transitions within the 1,10-phenanthroline ligand.

-

Ligand-to-Metal Charge Transfer (LMCT) Bands: A broad absorption band in the visible region (typically between 450-600 nm) is characteristic of LMCT transitions from the phenanthroline ligand to the d-orbitals of the copper(II) ion.[3][4]

-

d-d Transitions: Weaker and broader absorption bands in the visible or near-infrared region (around 550-800 nm) are due to d-d electronic transitions within the copper(II) center.[3][4]

Biological Activity and Mechanistic Insights

The anticancer activity of [Cu(phen)Cl₂] is a key area of investigation. This section outlines the protocols for evaluating its cytotoxicity and exploring its mechanism of action.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549, or others of interest) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of [Cu(phen)Cl₂] in DMSO and further dilute it with the cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex.

-

Include a vehicle control (DMSO-treated cells) and a positive control (e.g., cisplatin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Self-Validation System:

-

Controls: The inclusion of both vehicle and positive controls is essential for validating the assay's performance and providing a benchmark for the compound's activity.

-

Reproducibility: Performing the assay in triplicate and on multiple independent occasions ensures the reliability and reproducibility of the obtained IC₅₀ values.

Reported Cytotoxicity:

-

Mixed-ligand Cu(II) complexes containing 1,10-phenanthroline have shown potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range, often outperforming cisplatin.[6][7] For instance, a [Cu(II)(metformin)(1,10-phenanthroline)] complex exhibited an IC₅₀ of 4.29 µM against the MCF-7 breast cancer cell line.[7]

Mechanism of Action: A Multi-pronged Attack

The cytotoxic effects of [Cu(phen)Cl₂] are believed to stem from a combination of mechanisms that ultimately converge on the induction of apoptosis.

3.2.1. Generation of Reactive Oxygen Species (ROS)

The redox activity of the copper center is central to the pro-oxidant mechanism of [Cu(phen)Cl₂]. The complex can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can damage cellular components.

Caption: Experimental workflow for the DNA cleavage assay.

3.2.3. Proteasome Inhibition

Recent studies have indicated that copper complexes can inhibit the activity of the proteasome, a key cellular machinery responsible for protein degradation. [8][9]Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering cellular stress and apoptosis. The ubiquitin-proteasome pathway is a critical target for anticancer therapies. [8][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]

- 8. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Crystal Structure of (1,10-Phenanthroline)copper(II) Dichloride

This guide provides a comprehensive technical overview of the crystal structure of (1,10-Phenanthroline)copper(II) Dichloride, a compound of significant interest in coordination chemistry and for its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, structural analysis, and the implications of its molecular architecture.

Introduction: The Significance of Copper(II)-Phenanthroline Complexes

Copper is an essential trace element in biological systems, playing a crucial role as a cofactor in various enzymes.[1] The coordination chemistry of copper(II) is particularly rich due to its ability to adopt various coordination numbers and geometries, leading to a diverse range of chemical properties.[1] When complexed with ligands such as 1,10-phenanthroline (phen), a rigid and planar aromatic diimine, the resulting copper(II) complexes have demonstrated a wide array of biological activities, most notably as potential anticancer agents.[2] The planar phenanthroline ligand can intercalate into the DNA helix, and the copper center can participate in redox reactions, leading to oxidative DNA cleavage and subsequent cell death.[2]

The precise three-dimensional arrangement of atoms within the crystal lattice of these complexes is fundamental to understanding their chemical behavior and biological activity. The crystal structure dictates key parameters such as bond lengths, bond angles, and intermolecular interactions, which in turn influence the compound's stability, solubility, and reactivity. Therefore, a detailed analysis of the crystal structure of (1,10-Phenanthroline)copper(II) Dichloride, [Cu(phen)Cl₂], is paramount for elucidating its structure-activity relationships and guiding the design of new, more effective therapeutic agents.

Synthesis and Crystallization of [Cu(phen)Cl₂]

The synthesis of (1,10-Phenanthroline)copper(II) Dichloride is typically achieved through the direct reaction of a copper(II) salt with 1,10-phenanthroline in a suitable solvent. The choice of solvent and reaction conditions is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Rationale for Synthetic Approach

The underlying principle of the synthesis is the coordination of the bidentate 1,10-phenanthroline ligand to the copper(II) ion. Copper(II) chloride is a common starting material, providing both the copper(II) center and the chloride ligands. The stoichiometry of the reactants is controlled to favor the formation of the 1:1 complex. The choice of solvent is crucial; it must be able to dissolve both the copper salt and the phenanthroline ligand to allow for the reaction to occur in the solution phase. Subsequent slow evaporation or cooling of the saturated solution facilitates the growth of well-ordered single crystals.

Experimental Protocol: Synthesis of [Cu(phen)Cl₂]

The following is a representative protocol for the synthesis and crystallization of [Cu(phen)Cl₂].

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

Dissolution of Reactants: Dissolve 1,10-phenanthroline monohydrate (e.g., 1 mmol) in absolute ethanol (e.g., 20 mL). In a separate flask, dissolve copper(II) chloride dihydrate (e.g., 1 mmol) in absolute ethanol (e.g., 20 mL). Gentle warming may be required to facilitate dissolution.

-

Reaction: Slowly add the copper(II) chloride solution to the 1,10-phenanthroline solution with constant stirring. A color change and the formation of a precipitate are typically observed.

-

Digestion: Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure the completion of the reaction.

-

Isolation of the Product: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Crystallization: To obtain single crystals, the crude product can be recrystallized. A common method is slow evaporation. Dissolve the product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature, and then let the solvent evaporate slowly over several days. Well-formed crystals should deposit.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind the Experiment

The fundamental principle behind X-ray diffraction is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density within the unit cell can be constructed. This electron density map is then used to determine the positions of the individual atoms, their bond lengths, and the angles between them.

Experimental Workflow for Crystal Structure Determination

The following workflow outlines the key steps in determining the crystal structure of [Cu(phen)Cl₂].

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of [Cu(phen)Cl₂] is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (typically from a copper or molybdenum source) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded by a detector. A complete dataset is collected over a wide range of angles.

-

Data Reduction and Integration: The raw diffraction images are processed to correct for experimental factors such as background noise and absorption. The intensities of the individual diffraction spots are integrated to produce a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

-

Structure Solution: The integrated data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed for this purpose.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic information is typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC) and is reported in a standard format, the Crystallographic Information File (CIF).

The Crystal Structure of (1,10-Phenanthroline)copper(II) Dichloride

While a definitive, publicly available crystal structure of the unsolvated [Cu(phen)Cl₂] is not readily found in the primary literature at the time of this writing, the structural features can be confidently inferred from closely related and well-characterized analogs. For instance, the crystal structure of the zinc analog, dichloro(1,10-phenanthroline)zinc(II), has been determined and provides a strong basis for the expected geometry of the copper complex.[1]

Coordination Geometry and Molecular Structure

The central copper(II) ion in [Cu(phen)Cl₂] is expected to be in a four-coordinate environment. The 1,10-phenanthroline ligand acts as a bidentate N,N'-donor, and the two chloride ions act as monodentate ligands. The resulting coordination geometry is anticipated to be a distorted tetrahedron.

Caption: A diagram of the coordination around the Copper(II) center.

The distortion from ideal tetrahedral geometry is a common feature in such complexes and arises from the steric constraints imposed by the rigid phenanthroline ligand, which has a fixed "bite angle" (the N-Cu-N angle).

Crystallographic Data Summary

The following table summarizes the expected crystallographic parameters for [Cu(phen)Cl₂], based on analogous structures. It is crucial to note that these are representative values and the actual parameters must be determined experimentally.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or similar |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~7-10 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Z (formula units/cell) | 4 |

| V (ų) | ~1000-1500 |

Key Structural Features and Intermolecular Interactions

The crystal packing of [Cu(phen)Cl₂] is expected to be influenced by several types of non-covalent interactions. These interactions play a critical role in stabilizing the crystal lattice and can influence the bulk properties of the material.

-

π-π Stacking: The planar aromatic rings of the 1,10-phenanthroline ligands are likely to engage in π-π stacking interactions with adjacent molecules. These interactions are crucial in organizing the molecules into extended supramolecular architectures.

-

Hydrogen Bonding: While the primary [Cu(phen)Cl₂] molecule does not have strong hydrogen bond donors, if the crystal incorporates solvent molecules (e.g., water), hydrogen bonding can play a significant role in the crystal packing.

-

Halogen Bonding: The chloride ligands can potentially participate in halogen bonding interactions with other electron-rich atoms in neighboring molecules.

Implications for Drug Development

A detailed understanding of the crystal structure of [Cu(phen)Cl₂] has significant implications for its potential application in drug development.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure allows for the rational design of new analogs with improved biological activity. For example, modifications to the phenanthroline ligand can be made to enhance its DNA intercalating ability or to alter its steric and electronic properties to modulate the reactivity of the copper center.

-

Formulation and Bioavailability: The crystalline form of a drug can significantly impact its solubility, dissolution rate, and ultimately its bioavailability. Characterizing the crystal structure is a critical step in the pre-formulation studies of any new drug candidate.

-

Understanding the Mechanism of Action: The crystal structure provides insights into the geometry and electronic properties of the complex, which are essential for understanding its mechanism of action at a molecular level. For instance, the accessibility of the copper center to biological reducing agents, which is influenced by the coordination environment, is a key factor in its ability to generate reactive oxygen species and induce DNA damage.[2]

Conclusion

The crystal structure of (1,10-Phenanthroline)copper(II) Dichloride provides a fundamental understanding of its molecular architecture and the non-covalent interactions that govern its solid-state properties. While a definitive published structure for the unsolvated complex remains to be widely disseminated, the expected distorted tetrahedral geometry provides a solid foundation for further research. The synthesis and crystallographic analysis of this and related copper-phenanthroline complexes are crucial for advancing our understanding of their chemical and biological properties, and for the rational design of new metal-based therapeutic agents. The detailed experimental protocols and structural insights provided in this guide serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug discovery.

References

-

Reimann, C. W., Block, S., & Perloff, A. (1967). The Crystal and Molecular Structure of Dichloro(1,10-phenanthroline)zinc. Inorganic Chemistry, 5(7), 1185–1189. [Link]

-

García-Giménez, J. L., & Pallardó, F. V. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. Molecules, 26(24), 7757. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Dichloro(1,10-phenanthroline)copper(II)

Introduction: The Significance of [Cu(C12H8N2)Cl2] in Modern Drug Discovery

Dichloro(1,10-phenanthroline)copper(II), with the chemical formula [Cu(C12H8N2)Cl2] or [Cu(phen)Cl2], is a coordination complex that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique interplay between the central copper(II) ion and the planar, aromatic 1,10-phenanthroline ligand imparts a range of intriguing physicochemical properties that are directly relevant to its biological activity. Copper complexes, in general, are explored for their therapeutic potential, often as alternatives to platinum-based anticancer drugs, due to their distinct mechanisms of action and potential to overcome drug resistance.[1][2]

This technical guide provides a comprehensive overview of the key physical and chemical properties of [Cu(phen)Cl2], offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structure, and behavior. The insights presented herein are synthesized from the available scientific literature, providing a foundation for further investigation and application of this promising compound.

Molecular Structure and Coordination Geometry

Based on this body of evidence, [Cu(phen)Cl2] is anticipated to adopt a distorted square planar or square pyramidal geometry. The 1,10-phenanthroline acts as a bidentate ligand, coordinating to the copper(II) ion through its two nitrogen atoms, while the two chloride ions occupy the remaining coordination sites.

Caption: General workflow for the synthesis of [Cu(phen)Cl2].

Spectroscopic Properties

Spectroscopic techniques are indispensable for the characterization of [Cu(phen)Cl2], providing insights into its electronic structure, vibrational modes, and the coordination environment of the copper center.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the 1,10-phenanthroline ligand to the copper ion. The coordination of the phenanthroline ligand to the metal center results in shifts in the vibrational frequencies of the C=N and C=C bonds within the aromatic rings. [1]Typically, the C=N stretching vibration of the free ligand is observed at a certain wavenumber, and upon coordination, this band shifts to a higher or lower frequency, indicating a change in the electron density of the ring system.

Table 1: Representative IR Vibrational Modes for Coordinated 1,10-Phenanthroline

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(C=N) | 1580 - 1620 | C=N stretching in the phenanthroline ring |

| ν(C=C) | 1400 - 1500 | C=C aromatic stretching |

| γ(C-H) | 700 - 850 | Out-of-plane C-H bending |

| ν(Cu-N) | 400 - 500 | Copper-Nitrogen stretching vibration |

Note: The exact positions of the peaks can vary depending on the specific environment and crystal packing of the complex.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of [Cu(phen)Cl2] in solution provides valuable information about the d-orbital splitting of the copper(II) ion and the nature of the electronic transitions. Copper(II) complexes with a d⁹ electronic configuration typically exhibit d-d transitions, which are often broad and of low intensity. In addition to these, charge transfer bands, which are more intense, may also be observed. [6] For copper(II)-phenanthroline complexes, a broad absorption band in the visible region, often around 600-700 nm, is characteristic of the d-d transitions. [7]More intense bands in the UV region are typically assigned to π-π* transitions within the aromatic phenanthroline ligand and to ligand-to-metal charge transfer (LMCT) transitions. [6] Table 2: Typical Electronic Transitions for [Cu(phen)Cl2]

| Wavelength Range (nm) | Type of Transition |

| 250 - 350 | π-π* (intra-ligand) |

| 350 - 450 | Ligand-to-Metal Charge Transfer (LMCT) |

| 600 - 750 | d-d transitions |

Note: The exact λmax values and molar absorptivities are solvent-dependent.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a particularly powerful technique for studying paramagnetic copper(II) complexes. The EPR spectrum provides detailed information about the electronic ground state and the geometry of the copper(II) center. For [Cu(phen)Cl2] in a frozen solution, the spectrum is expected to be axial or rhombic, reflecting the symmetry of the coordination environment. [8] The key parameters obtained from an EPR spectrum are the g-values (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥). The relative magnitudes of g∥ and g⊥ can be used to determine the nature of the ground state d-orbital. For a d(x²-y²) ground state, which is common for square planar and square pyramidal copper(II) complexes, g∥ > g⊥ > 2.0023. The magnitude of the hyperfine coupling constant, A∥, provides information about the degree of covalency in the copper-ligand bonds. [8] Table 3: Representative EPR Parameters for a [Cu(phen)Cl2]-type Complex

| Parameter | Typical Value | Interpretation |

| g∥ | 2.2 - 2.4 | Consistent with a d(x²-y²) ground state |

| g⊥ | 2.0 - 2.1 | Consistent with a d(x²-y²) ground state |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Indicates the degree of covalent character in the Cu-N bonds |

Electrochemical Properties

Cyclic voltammetry is a key technique for investigating the redox behavior of [Cu(phen)Cl2]. The complex can undergo a one-electron reduction from Cu(II) to Cu(I). The redox potential of this Cu(II)/Cu(I) couple is influenced by the nature of the ligands and the solvent. The reversibility of this redox process is important for its biological activity, as the in-situ reduction of Cu(II) to Cu(I) is often implicated in the mechanism of DNA cleavage. [2] The cyclic voltammogram of a related copper-phenanthroline complex shows a quasi-reversible reduction wave corresponding to the Cu(II)/Cu(I) couple. [9]The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the kinetics of the electron transfer process.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of [Cu(phen)Cl2]. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

For related copper-phenanthroline complexes, the TGA thermogram typically shows a multi-step decomposition process. [1][10]The initial weight loss may correspond to the loss of any lattice or coordinated solvent molecules. Subsequent decomposition steps involve the loss of the chloride and phenanthroline ligands, with the final residue being copper oxide. The DSC curve will show endothermic or exothermic peaks corresponding to these decomposition events. [10][11]

Solubility and Stability

[Cu(phen)Cl2] is generally a solid with limited solubility in water. Its solubility is typically higher in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The stability of the complex in solution is an important consideration for its biological applications. In coordinating solvents, there is a possibility of ligand exchange, where a solvent molecule may replace one of the chloride ligands. [9]

Conclusion and Future Directions

Dichloro(1,10-phenanthroline)copper(II) is a coordination complex with a rich array of physicochemical properties that make it a compelling candidate for further investigation in drug discovery. Its synthesis is straightforward, and its properties can be thoroughly characterized by a suite of analytical techniques. The interplay between its electronic structure, redox activity, and planar ligand geometry is central to its biological activity.

Future research should focus on obtaining a definitive single-crystal X-ray structure to precisely elucidate its molecular geometry. Further studies on its stability in various biological media and its interaction with biomolecules will be crucial in advancing its potential as a therapeutic agent. The comprehensive understanding of its physical and chemical properties, as outlined in this guide, provides a solid foundation for these future endeavors.

References

-

Synthesis, spectroscopy, density functional theory study and biological activity of [Cu(phen)(L-arg)Cl]Cl·2.5H2O. Scientific Reports, [Link]

-

The co-crystal of copper(II) phenanthroline chloride complex hydrate with p-aminobenzoic acid: structure, cytotoxicity, thermal analysis, and DFT calculation. ResearchGate, [Link]

-

The Study on 1,10-Phenanthroline-copper Complex By CV-Thin Layer Spectroelectrochemistry. International Journal of Electrochemical Science, [Link]

-

EPR spectra of [CuCl2(phen)] and complexes 1 and 2 in water... ResearchGate, [Link]

-

Synthesis, characterization and thermal studies of copper (ii) complexes of 2,2′- bipyridyl and 1,10-phenanthroline. ResearchGate, [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(9):4400-4405 Research Article Synthesis, characterization and therm. JOCPR, [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC, [Link]

-

Crystal structure of aqua-chloro-bis(1,10-phenanthroline)- copper(II) chloride — dimethylformamide (1:1), [Cu(H2O)(Cl)(C12H8N2)2]Cl · C3H7NO. Zeitschrift für Kristallographie - New Crystal Structures, [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, [Link]

-

Crystal structure of dichloro(phenanthroline)pyridinecopper(II) pyridine solvate, CuCl2(C12H8N2(C5H5N). ResearchGate, [Link]

-

Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI, [Link]

-

Crystal structure of bis(1,10-phenanthroline)copper(I)dichlorocuprate(I),[Cu(C12H8N2)2][CuCl2]. ResearchGate, [Link]

-

Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination. Angewandte Chemie International Edition, [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments, [Link]

-

Anti-Campylobacter Activity of Ternary Copper(II) Complexes with Imine Ligands and 4. ACS Omega, [Link]

-

Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. New Journal of Chemistry, [Link]

-

Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine. Journal of Molecular Structure, [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Copper(II) with Phenanthroline Ligands: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of copper(II) with phenanthroline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these promising metal complexes. The content herein synthesizes fundamental principles with practical, field-proven insights to facilitate both understanding and innovation in this dynamic area of research.

Introduction: The Allure of Copper(II)-Phenanthroline Complexes

The intersection of inorganic chemistry and medicine has yielded remarkable therapeutic agents, with cisplatin being a prime example in cancer chemotherapy.[1] However, the quest for novel metallodrugs with improved efficacy and reduced side effects is relentless. In this context, copper, an essential endogenous metal, has garnered significant attention.[2] Copper complexes offer the potential for unique mechanisms of action and may leverage the body's natural copper transport pathways, potentially mitigating systemic toxicity.[1][2]

Among the vast array of ligands available for complexing copper, 1,10-phenanthroline (phen) and its substituted derivatives stand out. The rigid, planar structure and strong chelating ability of phenanthroline ligands lead to the formation of stable and well-defined copper(II) complexes. These complexes have demonstrated a rich spectrum of biological activities, most notably as anticancer agents.[2][3] Their mechanisms of action are often multifactorial, involving DNA interaction, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.[1][4][5][6]

This guide will delve into the core principles governing the coordination of copper(II) with phenanthroline ligands, provide detailed methodologies for their synthesis and characterization, and explore their mechanisms of action, with a particular focus on their application in drug development.

Fundamental Principles of Coordination

The d⁹ electronic configuration of the copper(II) ion imparts a degree of flexibility to its coordination sphere, allowing for various coordination numbers and geometries.[7] This adaptability is a key feature in the design of bioactive copper complexes. When coordinated with phenanthroline ligands, copper(II) typically exhibits coordination numbers of 4, 5, or 6, resulting in geometries such as square planar, square pyramidal, trigonal bipyramidal, or distorted octahedral.[1][8][9]

The choice of auxiliary ligands, in addition to phenanthroline, plays a crucial role in determining the final geometry and, consequently, the biological activity of the complex.[8] These auxiliary ligands can range from simple inorganic anions like chloride to more complex organic molecules such as amino acids or non-steroidal anti-inflammatory drugs (NSAIDs).[1][8]

Caption: Common coordination geometries of Copper(II) with phenanthroline and auxiliary ligands.

Synthesis of Copper(II)-Phenanthroline Complexes: A Practical Approach

The synthesis of copper(II)-phenanthroline complexes is generally straightforward, involving the reaction of a copper(II) salt with the phenanthroline ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the final product.

General Synthetic Protocol

A common approach involves the direct reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with 1,10-phenanthroline in a molar ratio appropriate for the desired complex.[10][11] For mixed-ligand complexes, the auxiliary ligand is also added to the reaction mixture.

Step-by-Step Methodology for the Synthesis of [Cu(phen)Cl₂]

-

Dissolution of Ligand: Dissolve 1,10-phenanthroline monohydrate (1 mmol) in a minimal amount of hot ethanol.

-

Dissolution of Copper Salt: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in a minimal amount of hot ethanol.

-

Reaction: Slowly add the copper(II) chloride solution to the phenanthroline solution with constant stirring.

-

Precipitation: A precipitate will form upon mixing. The mixture may be stirred at room temperature for a few hours to ensure complete reaction.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing: Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.[12]

-

Drying: Dry the final product in a desiccator over anhydrous calcium chloride.[12]

This protocol can be adapted for the synthesis of other copper(II)-phenanthroline complexes by varying the copper salt and the stoichiometry of the reactants.[11]

Caption: A generalized workflow for the synthesis of a Copper(II)-phenanthroline complex.

Comprehensive Characterization Techniques

A thorough characterization of newly synthesized copper(II)-phenanthroline complexes is essential to confirm their structure, purity, and physicochemical properties. A multi-technique approach is typically employed.[7][10][12]

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Determines the elemental composition (carbon, hydrogen, nitrogen) to verify the empirical formula. |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the phenanthroline and auxiliary ligands to the copper(II) center by observing shifts in vibrational frequencies. |

| UV-Visible (UV-Vis) Spectroscopy | Characterizes the electronic transitions within the complex, including d-d transitions of the copper(II) ion and π-π* transitions of the phenanthroline ligand.[7] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirms the +2 oxidation state of copper and provides insights into the coordination geometry and the nature of the metal-ligand bonds.[7][13] |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern.[7][13] |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the precise coordination geometry.[7][13] |

| Cyclic Voltammetry (CV) | Investigates the redox properties of the complex, which are often relevant to its biological activity.[10] |

Applications in Drug Development: Targeting Cancer

Copper(II)-phenanthroline complexes have emerged as promising candidates for anticancer drug development due to their potent cytotoxic activity against a wide range of cancer cell lines.[1][6] Their multifaceted mechanisms of action offer potential advantages over traditional chemotherapeutics.

DNA as a Primary Target

A well-established mechanism of action for many copper(II)-phenanthroline complexes is their interaction with DNA.[4] This interaction can occur through various modes, including intercalation between DNA base pairs and groove binding.[14][15] Upon binding, these complexes can induce conformational changes in the DNA structure.[15]

Furthermore, in the presence of a reducing agent, some copper(II)-phenanthroline complexes can catalytically generate reactive oxygen species (ROS), such as hydroxyl radicals, which can lead to oxidative cleavage of the DNA backbone.[3][9] This nuclease-like activity is a key contributor to their cytotoxic effects.

Beyond DNA: Other Cellular Targets

The anticancer activity of copper(II)-phenanthroline complexes is not limited to DNA damage. Other important cellular targets and mechanisms include:

-

Proteasome Inhibition: Some complexes have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome pathway that is crucial for cancer cell survival.[8]

-

Topoisomerase Inhibition: These complexes can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription.[1]

-

Mitochondrial Dysfunction: Copper(II)-phenanthroline complexes can accumulate in mitochondria and induce mitochondrial-mediated apoptosis by disrupting the mitochondrial membrane potential and promoting the release of pro-apoptotic factors.[1][16]

-

Generation of Reactive Oxygen Species (ROS): The redox activity of the copper center can lead to the catalytic production of ROS, inducing oxidative stress and triggering apoptotic cell death.[1][5][6]

Caption: Multifaceted mechanisms of anticancer activity of Cu(II)-phenanthroline complexes.

Future Perspectives and Conclusion

The field of copper(II)-phenanthroline complexes continues to be an exciting and fruitful area of research. Future efforts will likely focus on the rational design of new complexes with enhanced selectivity for cancer cells and reduced toxicity towards healthy tissues. This may involve the incorporation of tumor-targeting moieties, such as biotin, into the ligand framework.[11] A deeper understanding of the intricate molecular mechanisms underlying their biological activity will be crucial for the successful clinical translation of these promising therapeutic agents.

This guide has provided a comprehensive overview of the coordination chemistry of copper(II) with phenanthroline ligands, from fundamental principles to practical applications in drug development. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

-

Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (2021-12-22). National Center for Biotechnology Information. [Link]

-

Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA Cleavage and Cytotoxic Activity. (2016-11-07). ACS Publications. [Link]

-

Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA. (2016-11-07). ResearchGate. [Link]

-

Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. Royal Society of Chemistry. [Link]

-

Structures of various Cu(II)‐phenanthroline complexes used in anticancer studies. ResearchGate. [Link]

-

Synthesis, characterization and therm. (2012). Journal of Chemical and Pharmaceutical Research, 4(9), 4400-4405. [Link]

-

Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (2021-12-22). MDPI. [Link]

-

Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. (2023-05-16). National Center for Biotechnology Information. [Link]

-

Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. ResearchGate. [Link]

-

Copper(ii) complexes with a hybrid phosphinyl-phenanthroline ligand: synthesis, crystal structures and effect of phosphinyl functionalization on the cytotoxicity. Royal Society of Chemistry. [Link]

-

Structures and DNA-binding and cleavage properties of ternary copper(II) complexes of glycine with phenanthroline, bipyridine, and bipyridylamine. PubMed. [Link]

-

Interaction of Phenanthroline-Containing Copper Complexes with Model Phospholipid Membranes. (2024-11-26). MDPI. [Link]

-

Recent Advances in Anticancer Copper Compounds. (2019). In The Royal Society of Chemistry. [Link]

-

Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?. (2025-03-17). National Center for Biotechnology Information. [Link]

-

Synthesis, crystal structure and DNA binding studies of a binuclear copper(II) complex with phenanthroline. PubMed. [Link]

-

DNA binding, DNA cleavage, cellular uptake, cytotoxicity, and apoptosis-inducing ability of a binuclear Schiff base copper(ii) complex. Royal Society of Chemistry. [Link]

-

New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes. (2023-01-16). National Center for Biotechnology Information. [Link]

Sources

- 1. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. projects.itn.pt [projects.itn.pt]

- 8. mdpi.com [mdpi.com]

- 9. Structures and DNA-binding and cleavage properties of ternary copper(II) complexes of glycine with phenanthroline, bipyridine, and bipyridylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, crystal structure and DNA binding studies of a binuclear copper(II) complex with phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA binding, DNA cleavage, cellular uptake, cytotoxicity, and apoptosis-inducing ability of a binuclear Schiff base copper(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Copper-Phenanthroline Complex Formation

This guide provides a comprehensive exploration of the fundamental principles governing the formation of copper-phenanthroline complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the coordination chemistry, influential factors, and practical applications of these significant coordination compounds. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower robust experimental design and interpretation.

Introduction: The Significance of Copper-Phenanthroline Complexes

Copper, an essential trace element in biological systems, exhibits versatile coordination chemistry, readily forming complexes with a variety of ligands.[1] Among these, the complexes formed with 1,10-phenanthroline and its derivatives are of particular interest due to their unique electronic, structural, and redox properties. These characteristics underpin their widespread application in diverse scientific fields, from analytical chemistry to the development of novel therapeutic agents.[1][2]

In the realm of drug development, copper-phenanthroline complexes have emerged as promising candidates for anticancer therapies.[1] Their mechanism of action often involves the induction of cellular damage through the generation of reactive oxygen species (ROS) and interaction with biological macromolecules like DNA.[3][4] Understanding the foundational principles of their formation is therefore paramount for the rational design of new, more effective therapeutic agents.

Coordination Chemistry: The Dance of Copper and Phenanthroline

The formation of a copper-phenanthroline complex is a classic example of coordination chemistry, involving the interaction of a central metal ion (copper) with a ligand (1,10-phenanthroline).

2.1. The Central Metal Ion: Copper in a Dual Role

Copper can exist in two primary oxidation states, Cu(I) and Cu(II), both of which form stable complexes with phenanthroline. The geometry and reactivity of the resulting complex are heavily influenced by the oxidation state of the copper ion.

-

Cu(I) Complexes: Typically adopt a tetrahedral geometry, with the Cu(I) ion coordinating with two phenanthroline ligands to form a [Cu(phen)₂]⁺ complex. This species is known for its intense orange-red color, a characteristic that is exploited in spectrophotometric analysis.

-

Cu(II) Complexes: Exhibit more diverse coordination geometries, including square planar and distorted octahedral.[1] The coordination sphere can also include other ligands, such as water or anions from the copper salt used.[1]

2.2. The Ligand: 1,10-Phenanthroline and Its Derivatives

1,10-Phenanthroline is a bidentate ligand, meaning it binds to the central copper ion through two of its nitrogen atoms. This chelation effect results in a highly stable complex. The electronic and steric properties of the phenanthroline ligand can be modulated by introducing substituents at various positions on the aromatic rings. These modifications can significantly impact the stability, redox potential, and biological activity of the resulting copper complex.

For instance, the introduction of methyl groups at the 2 and 9 positions to form 2,9-dimethyl-1,10-phenanthroline (dmp) increases the steric hindrance around the copper ion, which can influence the stability of the complex.[5]

Stoichiometry and Stability of Copper-Phenanthroline Complexes

The reaction between copper ions and phenanthroline typically proceeds in a stepwise manner, with the sequential addition of phenanthroline ligands to the copper ion. For Cu(I), the formation of the bis-complex, [Cu(phen)₂]⁺, is highly favored.[6]

The stability of these complexes is quantified by their stability constants (β). A higher stability constant indicates a more stable complex. The stability is influenced by several factors, including the solvent system and the nature of the substituents on the phenanthroline ligand.

| Complex | Log β₂ | Solvent System | Reference |

| [Cu(phen)₂]⁺ | 15.8 | DMSO-MeCN (4:1) | [5] |

| [Cu(dmp)₂]⁺ | 19.1 | DMSO-MeCN (4:1) | [5] |

Table 1: Overall stability constants (log β₂) for Cu(I) complexes with 1,10-phenanthroline (phen) and 2,9-dimethyl-1,10-phenanthroline (dmp).

The data clearly indicates that the dmp complex is significantly more stable than the phen complex, highlighting the influence of ligand substitution.[5]

Factors Influencing Complex Formation

The formation and stability of copper-phenanthroline complexes are sensitive to several experimental conditions. Careful control of these parameters is crucial for reproducible results.

-

pH: The pH of the solution plays a critical role. In acidic solutions, the nitrogen atoms of phenanthroline can be protonated, reducing its ability to coordinate with the copper ion. Conversely, in highly alkaline solutions, copper can precipitate as copper hydroxide.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the complex. Mixed solvent systems, such as water-ethanol, are often employed.

-

Reducing Agents: For the formation of Cu(I)-phenanthroline complexes, a reducing agent is necessary to reduce Cu(II) to Cu(I). Common reducing agents include ascorbic acid and hydroxylamine.

-

Presence of Other Ligands: The presence of other coordinating species can lead to the formation of mixed-ligand complexes, which may have different properties compared to the simple copper-phenanthroline complex.

Spectroscopic Properties and a Key Application: The Bicinchoninic Acid (BCA) Assay

A hallmark of the Cu(I)-phenanthroline complex is its strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance around 435-460 nm.[7][8] This property forms the basis for the spectrophotometric determination of copper.

This principle is elegantly applied in the widely used Bicinchoninic Acid (BCA) assay for protein quantification. In this assay, under alkaline conditions, peptide bonds in proteins reduce Cu(II) to Cu(I). The resulting Cu(I) then chelates with two molecules of bicinchoninic acid (a phenanthroline derivative), forming an intense purple-colored complex with an absorbance maximum at 562 nm. The intensity of the color is directly proportional to the protein concentration.

Experimental Protocols

6.1. Synthesis of a [Cu(phen)₂]²⁺ Complex

This protocol describes a general method for the synthesis of a Cu(II)-phenanthroline complex.

-

Dissolution of Ligand: Dissolve 2 equivalents of 1,10-phenanthroline in a suitable solvent, such as ethanol.

-

Dissolution of Copper Salt: In a separate vessel, dissolve 1 equivalent of a copper(II) salt (e.g., CuSO₄·5H₂O or CuCl₂) in water or a water-ethanol mixture.

-

Complexation: Slowly add the copper salt solution to the phenanthroline solution with constant stirring.

-

Isolation: The complex may precipitate out of solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

Washing and Drying: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried under vacuum.

6.2. Spectrophotometric Determination of Copper

This protocol outlines the steps for the quantitative analysis of copper using phenanthroline.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known copper concentrations.

-

Reagent Preparation: Prepare solutions of 1,10-phenanthroline and a reducing agent (e.g., ascorbic acid). Also, prepare a buffer solution to maintain the optimal pH.

-

Complex Formation: To each standard solution and the unknown sample, add the reducing agent, phenanthroline solution, and buffer. Allow sufficient time for the color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the Cu(I)-phenanthroline complex.

-

Calibration Curve: Plot a graph of absorbance versus copper concentration for the standard solutions.

-

Determination of Unknown Concentration: Use the calibration curve to determine the copper concentration in the unknown sample.

Caption: Experimental workflow for the spectrophotometric determination of copper.

Application in Drug Development: DNA Cleavage

A significant area of research for copper-phenanthroline complexes is their ability to act as chemical nucleases, cleaving DNA. This property is central to their potential as anticancer agents.

7.1. The Mechanism of DNA Cleavage

The DNA cleavage activity of copper-phenanthroline complexes is a redox-driven process that involves the generation of reactive oxygen species (ROS).

-

Reduction of Copper: The Cu(II)-phenanthroline complex is reduced to its Cu(I) form by an endogenous or exogenous reducing agent (e.g., glutathione or ascorbate).

-

Generation of ROS: The [Cu(phen)₂]⁺ complex reacts with molecular oxygen to produce ROS, primarily hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[4][9]

-

DNA Damage: These highly reactive species then attack the deoxyribose sugar backbone of DNA, leading to strand scission.[10][11] The attack can occur at various positions on the sugar, including the C1', C4', and C5' positions.[10][12]

Caption: Mechanism of DNA cleavage by copper-phenanthroline complexes.

Conclusion

The formation of copper-phenanthroline complexes is governed by fundamental principles of coordination chemistry. A thorough understanding of these principles, including the roles of the copper ion and the phenanthroline ligand, stoichiometry, stability, and the influence of experimental conditions, is essential for their effective application. In the field of drug development, the ability to rationally design and synthesize novel copper-phenanthroline complexes with tailored properties holds immense promise for the creation of next-generation therapeutics. The insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of this exciting area of chemical and biomedical research.

References

-

Determination of Stability Constants of Copper(I) Chelates with 1,10-Phenanthroline by Thermal Lensing. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Stability constants of copper(I) complexes with Phen in a DMSO-MeCN... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Stability constants of Cu(II) complexes[13]. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Stability constant of copper binary and ternary complexes in aqueous... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Stability constants of the copper(II) complexes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

DNA oxidation profiles of copper phenanthrene chemical nucleases. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Absorbance spectrum of the dye/copper-phenanthroline system at pH 6.5,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Oxidative DNA cleavage by Cu(II) complexes of 1,10-phenanthroline-5,6-dione. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]

-

The involvement of singlet oxygen in copper-phenanthroline/H. (n.d.). Europe PMC. Retrieved January 25, 2026, from [Link]

-

Study of the Direct Red 81 Dye/Copper(II)-Phenanthroline System. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

copper-1,10-phenanthroline induces internucleosomal DNA fragmentation in HepG2 cells, resulting from direct oxidation by the hydroxyl radical. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Photocleavage of DNA by copper(II) complexes. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

-

The Study on 1,10-Phenanthroline-copper Complex By CV-Thin Layer Spectroelectrochemistry. (2015). Atlantis Press. Retrieved January 25, 2026, from [Link]

-

absorption spectra of copper(I)–neocuproine chelate at molar ratio 1:3.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions. (2024). LillOA. Retrieved January 25, 2026, from [Link]

-

Copper-phenanthroline-induced site-specific oxygen-radical damage to DNA. Detection of loosely bound trace copper in biological fluids. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Copper increases the damage to DNA and proteins caused by reactive oxygen species. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

- 1. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Direct Red 81 Dye/Copper(II)-Phenanthroline System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA oxidation profiles of copper phenanthrene chemical nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research communication copper-1,10-phenanthroline induces internucleosomal DNA fragmentation in HepG2 cells, resulting from direct oxidation by the hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Catalytic Versatility of (1,10-Phenanthroline)copper(II) Dichloride in Oxidation Reactions

Introduction: A New Lens on Copper Catalysis

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems for oxidation reactions is perennial. Oxidation is a cornerstone of organic synthesis, yet it often relies on harsh, stoichiometric, or expensive heavy-metal reagents.[1] In this context, first-row transition metals, particularly copper, have emerged as cost-effective and environmentally benign alternatives.[1] Among the diverse array of copper-based catalysts, complexes incorporating N-donor ligands like 1,10-phenanthroline (phen) have demonstrated remarkable efficacy and versatility.

This guide provides an in-depth exploration of the catalytic activity of a specific, well-defined complex: (1,10-Phenanthroline)copper(II) Dichloride, [Cu(phen)Cl₂] . We will move beyond a mere recitation of procedures to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting. The protocols described herein are designed to be self-validating, empowering researchers to harness the full potential of this catalytic system in their own laboratories.

Mechanistic Underpinnings: The Cu(II)/Cu(I) Redox Engine

The catalytic prowess of the [Cu(phen)Cl₂] complex in oxidation reactions is fundamentally rooted in the accessible Cu(II)/Cu(I) redox couple. The 1,10-phenanthroline ligand plays a crucial role by stabilizing both oxidation states and tuning the electronic properties of the copper center, thereby facilitating electron transfer.[2]

A general mechanistic framework involves the following key steps, particularly when a reductant is present or when using oxidants like hydrogen peroxide:

-

Reduction of the Pre-catalyst: The reaction is often initiated by the reduction of the Cu(II) pre-catalyst to the active Cu(I) species. This can be accomplished by the substrate itself (e.g., an alcohol or a reducing agent like glutathione).[1]

-

Oxidant Activation: The Cu(I) species then interacts with an oxidant. In aerobic oxidations, this is molecular oxygen (O₂), which binds to the copper center.[1] In peroxidative systems, an oxidant like hydrogen peroxide (H₂O₂) coordinates to the copper.

-

Generation of Reactive Species: This interaction leads to the formation of highly reactive species. With O₂, a copper(II)-superoxo species may be formed.[1] With H₂O₂, the interaction can generate potent hydroxyl radicals (•OH).[3]

-

Substrate Oxidation: The generated reactive species, or a high-valent copper-oxo species, then oxidizes the organic substrate (e.g., abstracting a hydrogen atom from an alcohol).

-

Product Release and Catalyst Regeneration: Upon oxidation of the substrate, the product is released, and the copper center is typically reduced back to Cu(I), allowing the catalytic cycle to continue.

The following diagram illustrates a simplified catalytic cycle for the oxidation of a generic substrate (R-H) using an oxidant, highlighting the central role of the Cu(II)/Cu(I) couple.

Caption: Generalized catalytic cycle for [Cu(phen)Cl₂] catalyzed oxidation.

Synthesis and Characterization of the Catalyst

The accessibility of the catalyst is paramount for its widespread application. [Cu(phen)Cl₂] can be readily synthesized from commercially available starting materials.[4][5]

Protocol 2.1: Synthesis of Dichlorido(1,10-phenanthroline)copper(II)

This protocol is based on the straightforward reaction between copper(II) chloride and 1,10-phenanthroline.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

1,10-Phenanthroline monohydrate

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of CuCl₂·2H₂O in 20 mL of hot ethanol.

-

In a separate beaker, dissolve 1.0 mmol of 1,10-phenanthroline monohydrate in 20 mL of hot ethanol.

-

While stirring the copper chloride solution, add the 1,10-phenanthroline solution dropwise. A green precipitate should form immediately.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to facilitate drying.

-

Dry the resulting green solid under vacuum to obtain the final product, [Cu(phen)Cl₂].

Characterization:

-

The product can be characterized by techniques such as FT-IR spectroscopy, elemental analysis, and UV-Vis spectroscopy. The empirical formula is C₁₂H₈Cl₂CuN₂.

Application in Alcohol Oxidation

The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic synthesis. [Cu(phen)Cl₂] serves as an effective catalyst for this reaction, often utilizing hydrogen peroxide as a green and atom-economical oxidant.[3]

Causality in Experimental Design:

-

Choice of Oxidant: Hydrogen peroxide (30% aqueous solution) is a common choice due to its low cost and the benign byproduct (water).[1][3] Other oxidants like tert-butyl hydroperoxide (TBHP) can be used, especially when anhydrous conditions are preferred or higher temperatures are required.[1]

-

Solvent: Acetonitrile is a frequently used solvent as it is relatively inert to oxidation and can dissolve a wide range of organic substrates and the copper complex.[1]

-

Catalyst Loading: Typically, low catalyst loadings (e.g., 1-5 mol%) are sufficient, which is economically and environmentally advantageous.[6]

-

Temperature: Reactions are often run at elevated temperatures (e.g., 70-100 °C) to achieve reasonable reaction rates.[3]

Protocol 3.1: General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol provides a general method for the oxidation of a primary benzylic alcohol.

Materials:

-

[Cu(phen)Cl₂] catalyst

-

Benzyl alcohol

-

Hydrogen peroxide (30% aq. solution)

-

Acetonitrile

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-